Potassium hexafluorotantalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

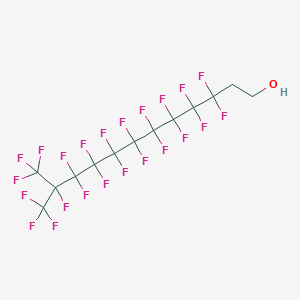

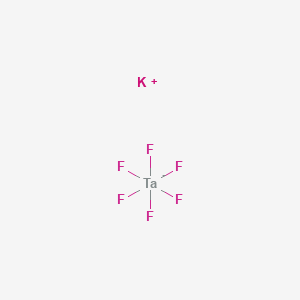

Potassium hexafluorotantalate is an inorganic compound. It is primarily used to produce metallic tantalum by reduction with sodium . It is the potassium salt of the hexafluorotantalate anion . This white, water-soluble solid is an intermediate in the purification of tantalum from its ores and is the precursor to the metal .

Synthesis Analysis

Potassium hexafluorotantalate undergoes alkali pressure decomposition, and the optimal decomposition conditions were obtained under a reaction time of 2 h, oxygen partial pressure 2.5 MPa, liquid–solid ratio 4:1, basicity 40 wt.%, and temperature 200 °C .Molecular Structure Analysis

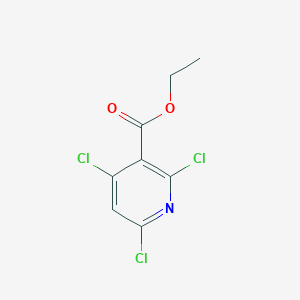

The molecular structure of Potassium hexafluorotantalate is represented by the formula F6KTa . It has a tunnel structure formed by TiO2 octahedra sharing edges or corners and with the potassium atoms located in the tunnels .Chemical Reactions Analysis

K2[TaF7] is primarily used to produce metallic tantalum by reduction with sodium. This takes place at approximately 800 °C in molten salt and proceeds via a number of potential pathways .Physical And Chemical Properties Analysis

Potassium hexafluorotantalate has a molecular weight of 334.0366 g/mol . It is slightly soluble in water . The specific volume varies versus molar composition according to the ‘‘additive law’’ and provides no special points for the KF – K2TaF7 and KCl – K2TaF7 systems .Scientific Research Applications

- Researchers have employed derivative spectrophotometry using Brilliant Green dye to determine niobium (Nb) and tantalum (Ta) concentrations in leach liquors. The method offers a linear calibration curve for both elements, allowing accurate quantification within specific concentration ranges .

- Ion-selective electrodes based on hexafluorotantalate(V) complexes have been proposed. These electrodes exhibit high selectivity for tantalum ions over a wide linear range, making them useful for trace analysis .

- Researchers have developed a coated-graphite electrode using the brilliant green-hexafluorotantalate(V) ion-association complex . This electrode enables sensitive and quantitative determination of tantalum .

- Heat-treated potassium heptafluorotantalate (K₂TaF₇) serves as a starting material for producing high-capacitance tantalum capacitor powder. Sodium reduction in melts containing K₂TaF₇ yields tantalum powders .

Spectrophotometric Determination of Tantalum and Niobium in Leach Liquors

Ion-Selective Electrodes for Tantalum Detection

Coated-Graphite Electrode for Tantalum Determination

High-Capacitance Tantalum Capacitor Powder Synthesis

Mechanism of Action

Target of Action

Potassium hexafluorotantalate is an inorganic compound with the formula K2[TaF6]. It is primarily used in the industrial production of metallic tantalum . . It’s worth noting that potassium, a component of the compound, plays a crucial role in various biological processes, including nerve impulse transmission, muscle contraction, and maintaining fluid balance .

Mode of Action

Potassium ions, which are part of the compound, are known to be the primary intracellular cation found in virtually all body tissues . They play a key role in maintaining cell membrane potential, which is crucial for nerve impulse transmission, muscle contraction, and heart function .

Biochemical Pathways

For instance, it plays a crucial role in the action potential mechanism that enables nerve impulse transmission .

Pharmacokinetics

Potassium, a component of the compound, is known to be readily absorbed in the gastrointestinal tract, distributed throughout the body’s cells, and excreted primarily through the kidneys .

Result of Action

For instance, it helps maintain cell membrane potential, which is crucial for nerve impulse transmission, muscle contraction, and heart function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium hexafluorotantalate. For instance, the solubility of the compound in water can affect its bioavailability . Additionally, factors such as pH and temperature can influence its stability .

Safety and Hazards

Future Directions

Potassium hexafluorotantalate has attracted great interest in the areas of photocatalysis, reinforcement of materials, biomaterials, etc . The recovery and preparation of potassium fluorotantalate from high-tantalum-bearing waste slag by pressure alkaline decomposition is a promising research direction .

properties

IUPAC Name |

potassium;hexafluorotantalum(1-) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.K.Ta/h6*1H;;/q;;;;;;+1;+5/p-6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLLYCDGAWQGRK-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Ta-](F)(F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6KTa |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.0366 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium hexafluorotantalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3040355.png)

![(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B3040361.png)

![Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3040363.png)

![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)

![2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine](/img/structure/B3040371.png)